molecular formula C14H15N3O3 B5338777 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B5338777
M. Wt: 273.29 g/mol
InChI Key: IZQBWPBFAKGQEE-UHFFFAOYSA-N
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Description

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyrazole ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide
  • Indole derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and carboxylate group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-3-5-11(6-4-10)16-13(18)9-20-14(19)12-7-8-15-17(12)2/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQBWPBFAKGQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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